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Compound of Interest

Compound Name: 3-Chloro-4-vinylpyridine

CAS No.: 1168722-58-4

Cat. No.: B1404089 Get Quote

Executive Summary & Core Identity
3-Chloro-4-vinylpyridine (CAS: 1168722-58-4) is a bifunctional pyridine derivative

characterized by a reactive vinyl group at the C4 position and a chlorine substituent at the C3

position.[1][2][3][4][5]

While 4-vinylpyridine is a standard monomer for pH-responsive polymers, the introduction of

the chlorine atom at the 3-position fundamentally alters the molecule's electronics.[1][2] The -I

(inductive withdrawing) effect of the chlorine lowers the LUMO energy of the vinyl group,

making it a significantly more potent Michael acceptor than unsubstituted 4-VP.[1] This property

is exploited in the synthesis of fused ring systems (e.g., naphthyridines) but also renders the

monomer highly prone to spontaneous polymerization, requiring rigorous handling protocols.
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Property Data

CAS Number 1168722-58-4

IUPAC Name 3-Chloro-4-ethenylpyridine

Molecular Formula C₇H₆ClN

Molecular Weight 139.58 g/mol

Appearance
Colorless to light yellow liquid

(oxidizes/polymerizes to brown)

Solubility
Soluble in DCM, THF, MeOH; sparingly soluble

in water

Storage
< -20°C, under Argon, stabilized (typically w/

Hydroquinone)

Synthetic Pathways: From Precursor to Monomer[2]
For research applications requiring high purity, the industrial "aldol-like" condensation used for

4-VP (4-picoline + formaldehyde) is often insufficient due to side reactions involving the

chlorine.[1][2] Two superior laboratory protocols are recommended.

Protocol A: Wittig Olefination (High Fidelity)
This method is preferred for generating small, high-purity batches for drug discovery, avoiding

the harsh dehydration conditions of the industrial route.

Reagents:

Substrate: 3-Chloroisonicotinaldehyde (3-Chloro-4-pyridinecarboxaldehyde)[1][2]

Ylide Source: Methyltriphenylphosphonium iodide (

)

Base:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-

inserted">
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-Butyllithium (

-BuLi) or Potassium tert-butoxide (

)[2]

Solvent: Anhydrous THF

Step-by-Step Workflow:

Ylide Formation: Suspend ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

(1.1 eq) in anhydrous THF at 0°C under

. Dropwise add

-BuLi (1.1 eq).[2] Stir for 30 min until the solution turns bright yellow (phosphorane
formation).

Addition: Cool the ylide solution to -78°C. Add 3-chloroisonicotinaldehyde (1.0 eq) dissolved

in THF dropwise.

Reaction: Allow the mixture to warm to Room Temperature (RT) over 2 hours. The color will

fade as the betaine intermediate collapses to the alkene.

Workup: Quench with saturated

. Extract with

. The triphenylphosphine oxide (

) byproduct precipitates and can be removed via filtration/silica plug.

Purification: Flash chromatography (Hexane/EtOAc). Crucial: Add 1% Triethylamine to the

eluent to prevent acid-catalyzed polymerization on the silica gel.[1][2]

Protocol B: Palladium-Catalyzed Cross-Coupling
(Suzuki/Stille)
Ideal when starting from di-halogenated pyridines.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.bldpharm.com/products/72093-04-0.html
https://www.bldpharm.com/products/72093-04-0.html
https://argonixchem.com/?page_id=58
https://www.bldpharm.com/products/72093-04-0.html
https://argonixchem.com/?page_id=58
https://www.bldpharm.com/products/72093-04-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate: 3-Chloro-4-iodopyridine (selective coupling at C4 due to weaker C-I bond vs C-

Cl).[1][2]

Coupling Partner: Potassium vinyltrifluoroborate (Suzuki) or Vinyltributyltin (Stille).

Catalyst:

or

.
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Figure 1: Two primary synthetic routes.[1][2] The Wittig route (top) offers mild conditions, while

Pd-coupling (bottom) utilizes halogenated precursors.[1]

Reactivity Profile & Mechanism[1][2]
The 3-chloro substituent is not merely a bystander; it dictates the reactivity landscape.[1][2]

Electronic Activation (The "Super-Michael" Effect)
The pyridine ring is electron-deficient. Adding a chlorine atom at C3 imposes a strong inductive

effect (-I) and a weak mesomeric effect (+M), with the inductive withdrawal dominating.
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Consequence: The electron density at the vinyl ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

-carbon is significantly depleted compared to 4-VP.[2]

Application: This makes 3-chloro-4-vinylpyridine an aggressive Michael acceptor.[1][2] It

reacts rapidly with amines, thiols, and enolates. In photoredox catalysis, this high reactivity

can lead to uncontrolled oligomerization if radical concentrations are not managed (see

Safety).

Polymerization Kinetics
Unlike styrene or simple 4-VP, the steric bulk of the chlorine at C3 creates "steric pressure" on

the vinyl group at C4.[1]

Radical Polymerization: The monomer polymerizes readily. However, the resulting polymer,

Poly(3-chloro-4-vinylpyridine), has a more rigid backbone than P4VP due to restricted

rotation caused by the Cl atom.[1][2]

Self-Initiation: The compound is known to undergo spontaneous thermal polymerization.[1][2]

Expert Tip: Never store neat monomer at room temperature without an inhibitor (e.g., 100-

500 ppm tert-butylcatechol or hydroquinone).[1][2]

Visualization: Reactivity Divergence
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Polymerization Pathway Small Molecule Functionalization
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Figure 2: The monomer serves as a gateway to both functional polymers (left) and complex

fused-ring drug pharmacophores (right).[1][2]

Applications in Drug Development[3][10][11]
Fragment-Based Drug Discovery (FBDD)
3-Chloro-4-vinylpyridine is a "privileged structure" precursor.[1][2]

Naphthyridine Synthesis: It is a key starting material for synthesizing 1,6- and 1,7-

tetrahydronaphthyridines (THNs).[1][2] Through photoredox-catalyzed Hydrogen Atom

Transfer (HAT) with alkyl amines, the vinyl group captures the amine radical, and the

resulting intermediate cyclizes onto the pyridine ring (displacing the Cl or via C-H activation).

Kinase Inhibitors: The 3-chloro-4-substituted pyridine motif appears in patents for PLK4

(Polo-like kinase 4) inhibitors, used in oncology to target centrosome duplication.[1][2] The

vinyl group serves as a "warhead" precursor or a linker attachment point.

Functional Materials[1][2][9][10]
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Orthogonal Functionalization: In polymers, the pyridine nitrogen can be quaternized (pH

responsive), while the chlorine atom remains available for post-polymerization modification

(e.g., Pd-catalyzed cross-coupling on the polymer backbone), a capability lacking in standard

P4VP.

Safety & Handling Protocols (Self-Validating)
Warning: This compound is a lachrymator, skin irritant, and potential sensitizer.

Inhibition Check: Upon receipt, verify inhibitor presence. If distilling for polymerization, do so

under reduced pressure (< 10 mmHg) at the lowest possible temperature (< 60°C) to prevent

thermal runaway.

Storage: Store at -20°C. If the liquid turns viscous or cloudy, polymerization has initiated.[1]

Quenching Spills: Do not use water (low solubility). Absorb with sand/vermiculite. Treat the

waste as halogenated organic waste.

Glassware: Treat all glassware with base (KOH/Isopropanol bath) after use to remove traces

of polymer which binds strongly to glass.
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Relevance: Details the reaction of 3-chloro-4-vinylpyridine with amines and notes its
high polymeriz

General Pyridine Polymerization Kinetics

Fischer, H. (2001).

Compound Data & Safety

PubChem CID: 54568600 (3-Chloro-4-ethenylpyridine).[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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